
Mebeverine alcohol
Übersicht
Beschreibung
- Mebeverin-Alkohol ist ein Metabolit von Mebeverin, einem muskulotropen Antispastikum.
- Es wird üblicherweise zur Linderung von Symptomen im Zusammenhang mit dem Reizdarmsyndrom (IBS) eingesetzt.
- Die Verbindung wirkt durch Entspannung der Muskulatur in und um den Darm .
Herstellungsmethoden
- Leider sind spezifische Synthesewege und Reaktionsbedingungen für Mebeverin-Alkohol in den verfügbaren Quellen nicht weit verbreitet.
- Es wird aus Mebeverin gewonnen, das durch verschiedene chemische Prozesse synthetisiert wird.
- Industrielle Produktionsmethoden beinhalten wahrscheinlich Modifikationen der Stammverbindung, um Mebeverin-Alkohol zu erhalten.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for Mebeverine alcohol are not widely documented in the available sources.
- it is derived from Mebeverine, which is synthesized through various chemical processes.
- Industrial production methods likely involve modifications of the parent compound to yield this compound.
Analyse Chemischer Reaktionen
- Mebeverin-Alkohol kann ähnliche Reaktionen wie Mebeverin eingehen.
- Häufige Reaktionen umfassen Oxidation, Reduktion und Substitution.
- Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, hängen von der jeweiligen Transformation ab.
- Die gebildeten Hauptprodukte variieren je nach Reaktionstyp.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics of Mebeverine Alcohol
Mebeverine undergoes hydrolysis to form this compound and veratric acid. The pharmacokinetic properties of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value (Test) | Value (Reference) |
---|---|---|
AUC0-t (ng.h/ml) | 33.411 ± 15.427 | 31.621 ± 16.330 |
Cmax (ng/ml) | 4.677 ± 2.159 | 4.495 ± 2.408 |
tmax (h) | 4.500 ± 1.764 | 4.500 ± 2.323 |
t1/2 (h) | 4.606 ± 2.089 | 4.652 ± 2.100 |
These values indicate that this compound has a relatively stable pharmacokinetic profile, which is crucial for ensuring therapeutic efficacy in patients with IBS .
Clinical Implications and Case Studies
This compound has been implicated in several clinical scenarios, particularly concerning its metabolism and interaction with drug testing.
False-Positive Drug Tests
Mebeverine and its metabolites can lead to false-positive results in drug screening tests for amphetamines and ecstasy. Several case reports have documented instances where patients tested positive for these substances after taking mebeverine:
- A study reported a male patient whose urine tested positive for amphetamines after using mebeverine, although subsequent tests ruled out the presence of actual amphetamines .
- Another case involved a patient who faced dismissal from a rehabilitation clinic due to a positive test result linked to mebeverine use .
These cases highlight the need for healthcare providers to be aware of the potential for mebeverine to interfere with drug testing protocols.
Analytical Methods for Detection
The detection and quantification of this compound and its metabolites are essential for both clinical and forensic toxicology.
HPLC-MS/MS Methodology
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the simultaneous quantification of this compound, veratric acid, and other metabolites in human plasma:
Wirkmechanismus
- Mebeverine alcohol exerts its effects by relaxing intestinal smooth muscles.
- Molecular targets likely involve ion channels or receptors involved in muscle contraction.
- The exact pathways remain an area of ongoing research.
Vergleich Mit ähnlichen Verbindungen
- Während Mebeverin-Alkohol weniger gut untersucht ist, können wir es mit anderen Antispastika vergleichen:
Mebeverin (Stammverbindung): Teilt einen ähnlichen Wirkmechanismus.
Pfefferminzöl: Ein weiteres Antispastikum, das bei IBS eingesetzt wird.
Buscopan (Hyoscin-butylbromid): Ebenfalls wirksam bei der Linderung von Darmblähungen.
Biologische Aktivität
Mebeverine alcohol, a metabolite of the antispasmodic drug mebeverine, has garnered attention for its biological activity, particularly in the context of treating irritable bowel syndrome (IBS) and other gastrointestinal disorders. This article reviews the pharmacological effects, bioavailability, and potential therapeutic applications of this compound based on diverse sources.
Overview of this compound
Mebeverine is primarily used as a spasmolytic agent to alleviate symptoms associated with IBS. Upon administration, mebeverine undergoes rapid enzymatic hydrolysis in vivo, resulting in the formation of this compound and veratric acid . The biological activities of these metabolites are crucial for understanding the therapeutic efficacy of mebeverine.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated through various studies. A recent bioequivalence study demonstrated that the pharmacokinetic parameters for desmethyl this compound were comparable between test and reference products, indicating consistent absorption characteristics . Key pharmacokinetic parameters are summarized in Table 1.
Parameter | Test Product (N=49) | Reference Product (N=49) |
---|---|---|
AUCτ (ng/ml/h) | 24.43 ± 8.71 | 26.15 ± 9.86 |
Cmax (ng/ml) | 3.83 ± 1.35 | 3.96 ± 1.60 |
Cτ (ng/ml) | 1.29 ± 0.64 | 1.21 ± 0.65 |
Tmax (h) | 3.50 ± 1.41 | 4.50 ± 2.12 |
Fluctuation Index (PTF%) | 146.51 ± 42.39 | 140.63 ± 44.30 |
Spasmolytic Activity
This compound exhibits significant spasmolytic activity, which is essential for its role in treating gastrointestinal disorders. Experimental studies have indicated that it effectively relaxes smooth muscle tissues by modulating calcium ion channels and influencing smooth muscle cell responses . This mechanism is critical for alleviating spasms associated with IBS.
Anti-Inflammatory Effects
In addition to its spasmolytic properties, this compound has shown potential anti-inflammatory effects in preclinical studies. Molecular docking simulations suggest that it interacts with muscarinic receptors and interleukin-β, which may contribute to its therapeutic effects in inflammatory conditions of the gastrointestinal tract .
Case Studies and Experimental Findings
In a series of experiments aimed at assessing the biological activity of mebeverine precursors, including this compound, researchers conducted in vitro assays to evaluate cytotoxicity and antimicrobial activity:
- Cytotoxicity : this compound did not exhibit cytotoxic effects against human malignant leukemic cell lines, suggesting a favorable safety profile .
- Antimicrobial Activity : While some derivatives showed modest antibacterial effects, mebeverine itself did not demonstrate significant antimicrobial activity within the tested concentration ranges .
Eigenschaften
IUPAC Name |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-4-17(11-5-6-12-18)14(2)13-15-7-9-16(19-3)10-8-15/h7-10,14,18H,4-6,11-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZAPRVKIAFOPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCO)C(C)CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931982 | |
Record name | 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60931982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14367-47-6 | |
Record name | 4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14367-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mebeverine alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014367476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60931982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEBEVERINE ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UK92XY6H9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.